3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine
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Overview
Description
3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, featuring a methylidene group attached to a penta-1,4-diene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine typically involves the coordination copolymerization of a polar diene-based monomer with isoprene or butadiene. This process uses a ternary catalytic system composed of bis(phosphino)carbazolideyttriumbis(alkyl) complex, [Ph3C][B(C6F5)4], and AlEt3 . The reaction conditions are carefully controlled to achieve high cis-1,4 regularity and tuneable polar monomer incorporation ratios.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the coordination copolymerization approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions and catalysts are optimized for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against TMV is attributed to its ability to bind to the TMV coat protein, thereby inhibiting the virus’s ability to infect host cells . The compound’s unique structure allows it to interact with various biological targets, making it a valuable template for drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Vinyl-1,3-butadiene
- 3-Methylen-1,4-pentadiene
- 2-Methylene-1,4-pentadiene
- 1,4-Pentadiene,3-methylene
Uniqueness
3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine stands out due to its unique combination of a pyridine ring and a methylidene-penta-1,4-diene chain. This structure imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar compounds .
Properties
CAS No. |
551942-54-2 |
---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(3-methylidenepenta-1,4-dien-2-yl)pyridine |
InChI |
InChI=1S/C11H11N/c1-4-9(2)10(3)11-6-5-7-12-8-11/h4-8H,1-3H2 |
InChI Key |
VZFGBYHEJREMEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)C(=C)C1=CN=CC=C1 |
Origin of Product |
United States |
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